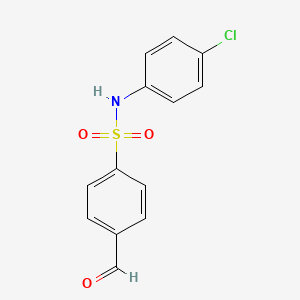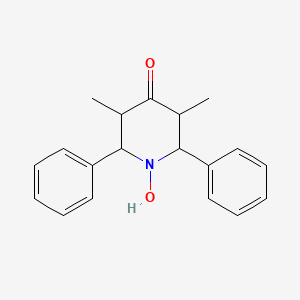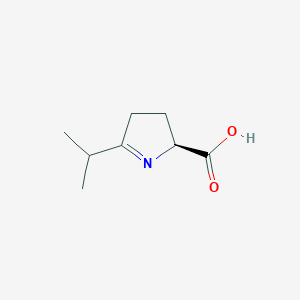
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- is a chiral compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This specific compound has a unique structure due to the presence of a carboxylic acid group and an isopropyl group, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This method allows the synthesis of N-substituted pyrroles under mild reaction conditions .
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring. This procedure is highly tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted pyrroles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions include various N-substituted pyrroles, dihydropyrrole derivatives, and oxidized pyrrole compounds.
Applications De Recherche Scientifique
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex pyrrole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its chiral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. Its chiral nature allows it to selectively bind to certain targets, enhancing its efficacy and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrrole-2-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic.
3,4-Dihydro-2H-pyrrole: Lacks the carboxylic acid group, affecting its reactivity.
N-Substituted pyrroles: Differ in the substituents attached to the nitrogen atom.
Uniqueness
2H-Pyrrole-2-carboxylic acid, 3,4-dihydro-5-(1-methylethyl)-, (S)- is unique due to its specific combination of functional groups and chiral nature
Propriétés
Numéro CAS |
766484-93-9 |
|---|---|
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2S)-5-propan-2-yl-3,4-dihydro-2H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-4-7(9-6)8(10)11/h5,7H,3-4H2,1-2H3,(H,10,11)/t7-/m0/s1 |
Clé InChI |
BIBGVGIOFORFKW-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)C1=N[C@@H](CC1)C(=O)O |
SMILES canonique |
CC(C)C1=NC(CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)


![2-[3-Chloro-4-(dimethylamino)phenyl]guanidine;nitric acid](/img/structure/B12531669.png)
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![(6-Phenyl-2,7-dioxabicyclo[3.2.0]hept-3-en-1-yl)methanol](/img/structure/B12531680.png)
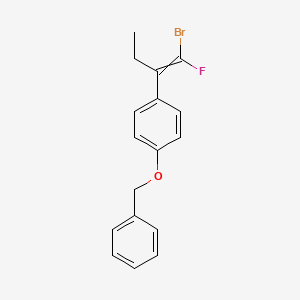
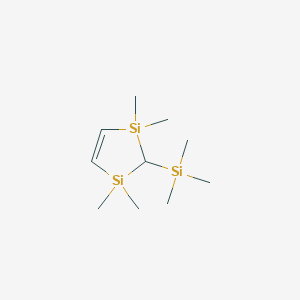

![1-[Di(1H-pyrrol-1-yl)phosphanyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12531694.png)
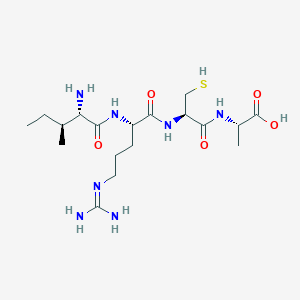
![N-Butyl-N-[2-(butylamino)ethyl]methanethioamide](/img/structure/B12531699.png)
